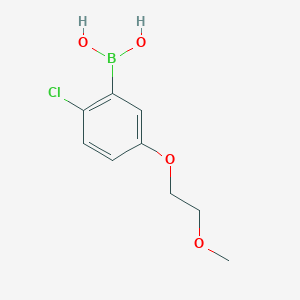

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid

Descripción

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . Its electron-donating methoxyethoxy group enhances solubility in polar solvents and may modulate reactivity in coupling reactions by altering the electronic environment of the boronic acid moiety . The chlorine substituent contributes to steric and electronic effects, influencing regioselectivity and reaction efficiency. Applications include the synthesis of pharmaceutical intermediates and functional materials, as evidenced by its use in constructing isoquinoline derivatives with inhibitory activity .

Propiedades

IUPAC Name |

[2-chloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQWPQOLXQQDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCOC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group and facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of the boronic acid group facilitates the coupling with aryl halides, making it an essential reagent in organic synthesis.

Reagent for Aryl Compounds

The compound serves as a precursor in the synthesis of poly-substituted aryl compounds, which are crucial in developing various pharmaceuticals and agrochemicals. Its ability to form stable complexes with transition metals enhances its utility in generating diverse chemical libraries.

Medicinal Chemistry

Potential Antimicrobial Activity

Research indicates that 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid exhibits antimicrobial properties. Related phenylboronic acids have shown moderate activity against pathogens such as Candida albicans and Escherichia coli. The mechanism often involves the inhibition of enzymes that utilize diols as substrates, highlighting its potential as an antimicrobial agent .

Role in Drug Development

This compound has been studied for its role as an intermediate in synthesizing biologically active compounds, particularly those aimed at treating infections caused by resistant strains of bacteria. The presence of electron-withdrawing groups like chlorine enhances its reactivity and biological interactions, making it a promising candidate for further development in medicinal chemistry.

Agricultural Applications

Herbicidal Activity

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid is also utilized as a precursor in developing herbicides. It contributes to synthesizing poly-substituted aryl compounds that exhibit herbicidal activity against various weeds. This application is particularly relevant in agricultural settings where effective weed management is crucial for crop yield .

The following table summarizes the biological activities associated with 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid compared to related compounds:

| Compound | Antimicrobial Activity (MIC) | Herbicidal Efficacy |

|---|---|---|

| 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid | Moderate against C. albicans, E. coli | Effective precursor for herbicides |

| Related Phenylboronic Acids | Higher activity against A. niger | Various applications in agriculture |

Study on Antimicrobial Properties

A study synthesized various phenylboronic acids, including 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid, and evaluated their antimicrobial properties using agar diffusion methods. The results demonstrated that this compound exhibited significant antibacterial potential, with Minimum Inhibitory Concentration (MIC) values lower than traditional antifungal agents like amphotericin B.

Herbicidal Efficacy Research

Another research effort focused on the herbicidal activity of boronic acids, including this compound, showing its effectiveness as a precursor for developing new herbicides that target specific weed species without harming crops .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which deprotonates the boronic acid group and enhances its reactivity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid with structurally related phenylboronic acids, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects: Electron-Donating Groups: The 2-methoxyethoxy group in the target compound improves solubility and may accelerate Suzuki coupling by activating the boronic acid via electron donation . Halogen Variation: Additional halogens (e.g., 2,4-dichloro in ) increase steric hindrance, which can reduce reaction rates but improve selectivity for bulky substrates .

Synthetic Utility :

- The target compound’s 72% yield in Suzuki coupling () aligns with typical efficiencies for electron-rich boronic acids, whereas CF$_3$-substituted analogs may require optimized conditions due to reduced reactivity .

- Pinacol esters () are preferred for storage and stepwise syntheses, though they necessitate deprotection before use .

Applications: Compounds with methoxyethoxy or ethoxyethoxy groups () are valuable in drug discovery for their balanced solubility and reactivity. For example, the target compound was used to synthesize isoquinoline derivatives with inhibitory effects . Trifluoromethyl-substituted analogs () are prevalent in agrochemicals and pharmaceuticals due to their metabolic stability .

Actividad Biológica

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways. This article reviews the biological activity of 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid can be described as follows:

- Chemical Formula : CHBClO

- CAS Number : 2096339-83-0

- Molecular Weight : 240.49 g/mol

This compound features a chlorinated phenyl ring and a methoxyethoxy substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways.

Target Enzymes

- Fatty Acid Amide Hydrolase (FAAH) : Boronic acids have been identified as potent inhibitors of FAAH, which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits in pain management and inflammation .

- Leucyl-tRNA Synthetase : Similar compounds have shown the ability to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms. This mechanism suggests potential antimicrobial properties .

Antimicrobial Activity

Research has indicated that 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid exhibits significant antimicrobial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) values have been reported in studies that demonstrate its effectiveness against strains such as Escherichia coli and Candida albicans.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | < 10 |

| Candida albicans | < 15 |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Potential

The compound's structure allows it to interact with cancer-related pathways. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis through upregulation of pro-apoptotic markers like cleaved-PARP .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in MDPI highlighted the synthesis and evaluation of various phenylboronic acids, including derivatives like 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid, showing promising antibacterial activity against Gram-negative bacteria .

- Inhibition of FAAH : A research article focused on boronic acids as FAAH inhibitors demonstrated that structural modifications could enhance potency, suggesting that compounds like 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid might be optimized for better efficacy in pain relief therapies .

- Anticancer Activity : Another study explored the effects of boronic acids on cancer cell lines, indicating that certain derivatives can significantly reduce cell viability through apoptotic mechanisms .

Q & A

Q. What are the key synthetic methodologies for preparing 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid?

The synthesis typically involves functionalization of a phenylboronic acid precursor with a methoxyethoxy group. Microwave-assisted synthesis can enhance reaction rates and reduce by-products in analogous boronic acid derivatives (e.g., 5-Chloro-2-(2-methylpropanamido)phenylboronic acid) . Coupling reactions, such as Suzuki-Miyaura, may also be employed, leveraging palladium catalysts and aryl halides as coupling partners. Solvent choice (e.g., THF or DMF) and temperature control are critical for optimizing yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the substitution pattern on the aromatic ring and confirming the methoxyethoxy group. High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight validation. Purity assessment via HPLC or TLC is recommended, particularly due to potential anhydride impurities in boronic acid derivatives .

Q. How does the methoxyethoxy substituent influence the compound's physical properties?

The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to simpler boronic acids. This substituent also introduces steric bulk, which may moderate reactivity in cross-coupling reactions. Comparative studies with analogs (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) suggest that electron-donating groups like methoxyethoxy can stabilize the boronic acid via resonance effects .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in Suzuki-Miyaura cross-coupling yields involving this compound?

Contradictions in yield may arise from variable anhydride content (common in boronic acids) or catalyst deactivation. Pre-purification via recrystallization or column chromatography is advised to minimize anhydride interference . Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (e.g., K₂CO₃ vs. CsF) can optimize catalytic efficiency. Kinetic studies under controlled atmospheres (e.g., inert N₂) may further elucidate side reactions .

Q. How can computational methods enhance the design of derivatives for targeted protein interactions?

Molecular docking studies can predict covalent binding to cysteine or lysine residues in enzymes, leveraging the boronic acid's Lewis acidity. For example, 5-Chloro-2-(2-methylpropanamido)phenylboronic acid has shown inhibitory effects on cancer cell lines via covalent modification of kinase domains. Similar approaches can be applied to explore the methoxyethoxy derivative’s potential in drug design .

Q. What mechanistic insights explain the compound’s reactivity in photoinduced electron-transfer reactions?

The electron-rich methoxyethoxy group may act as an electron donor in photoactive systems, modulating charge-transfer kinetics. Comparative studies with fluorinated analogs (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) reveal that substituent electronic properties significantly impact redox potentials and excited-state behavior. Time-resolved spectroscopy can validate these effects .

Q. How do steric and electronic factors influence regioselectivity in multi-component reactions?

Steric hindrance from the methoxyethoxy group may direct electrophilic substitution to the para position relative to the boronic acid. Electronic effects (e.g., resonance donation) can stabilize transition states in nucleophilic additions. Reaction trajectory analysis via DFT calculations is recommended to validate these hypotheses .

Data Interpretation and Optimization

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?

Scale-up challenges often stem from inefficient mixing or exothermic reactions. Process analytical technology (PAT), such as in-situ FTIR monitoring, can identify intermediates and optimize reaction progression. Statistical tools like Design of Experiments (DoE) are valuable for parameter optimization (e.g., temperature, stoichiometry) .

Q. What role does anhydride content play in reaction reproducibility, and how can it be quantified?

Anhydride impurities (common in boronic acids) may consume reagents or alter reaction pathways. Titration with alcohols (e.g., methanol) or ¹¹B NMR can quantify anhydride levels. Pre-treatment with aqueous NaOH or recrystallization from ethanol/water mixtures reduces anhydride content .

Applications in Drug Discovery

Q. What preclinical models are suitable for evaluating this compound’s bioactivity?

Cell-based assays (e.g., kinase inhibition in cancer cell lines) and zebrafish models are effective for preliminary toxicity and efficacy screening. Covalent binding assays (e.g., mass spectrometry-based proteomics) can identify target proteins, as demonstrated with structurally related boronic acids .

Q. How can the compound’s pharmacokinetic profile be improved for therapeutic use?

Prodrug strategies (e.g., esterification of the boronic acid) or nanoparticle encapsulation may enhance bioavailability. Comparative studies with 5-Chloro-2-methoxyphenylboronic acid derivatives suggest that hydrophilic substituents like methoxyethoxy improve solubility and reduce plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.